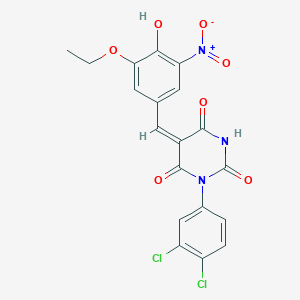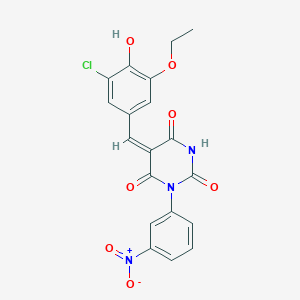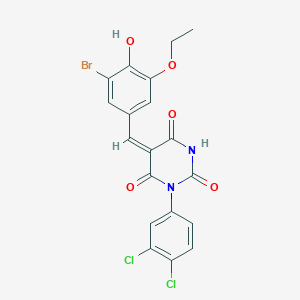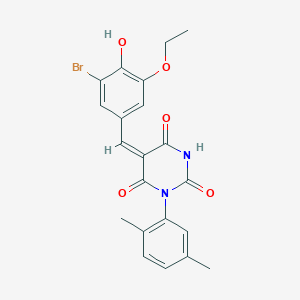![molecular formula C16H17Cl2N3O2S B5915953 2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5915953.png)
2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide, commonly known as DMABN, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
DMABN exerts its biological effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. DMABN has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammatory and cancerous processes. DMABN also activates the nuclear factor-kappa B pathway, leading to the upregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
DMABN has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. DMABN has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. DMABN has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Additionally, DMABN has been shown to inhibit the replication of various viruses, including HIV-1 and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
DMABN has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. DMABN can be easily synthesized in large quantities and is stable under various conditions, making it suitable for long-term storage and transportation. Additionally, DMABN can be modified to create various derivatives with desired properties. However, DMABN also has some limitations, including its potential toxicity and limited solubility in water, which can affect its biological activity.
Orientations Futures
There are several future directions for DMABN research, including the development of new derivatives with improved properties, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and efficacy of DMABN in various biological systems. Overall, DMABN has great potential for various applications in science and medicine, and further research is needed to fully explore its potential.
Méthodes De Synthèse
DMABN can be synthesized by reacting 2,6-dichloro-4-methylbenzenesulfonyl chloride with N,N-dimethyl-4-aminobenzaldehyde in the presence of sodium hydrazide. The resulting product is then purified through recrystallization to obtain DMABN in its pure form.
Applications De Recherche Scientifique
DMABN has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, DMABN has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In biotechnology, DMABN has been used as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes. In material science, DMABN has been utilized for synthesizing organic crystals with desirable optical and electronic properties.
Propriétés
IUPAC Name |
2,6-dichloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c1-11-8-14(17)16(15(18)9-11)24(22,23)20-19-10-12-4-6-13(7-5-12)21(2)3/h4-10,20H,1-3H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXILKFNMQLGQRE-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC=C(C=C2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC=C(C=C2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide](/img/structure/B5915870.png)
![4-methyl-N-[4-oxo-3-{[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5915873.png)
![2-chloro-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915876.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5915877.png)




![methyl 4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915924.png)

![N-(2-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5915939.png)
![6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915950.png)

![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915966.png)